2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected spirocyclic carboxylic acid featuring a 4-fluoro substituent and an 8-oxa-2-azaspiro[4.5]decane scaffold. The Fmoc group is widely used in peptide synthesis due to its orthogonality and acid-sensitive cleavage properties. The spirocyclic framework and fluorine substituent enhance structural rigidity and electronic modulation, making it valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C24H24FNO5 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C24H24FNO5/c25-24(21(27)28)15-26(14-23(24)9-11-30-12-10-23)22(29)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,27,28) |
InChI Key |
ZTTWWZVXJCRJKA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN(CC2(C(=O)O)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
Based on available data and analogous synthetic methods, the preparation can be summarized as follows:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 8-oxa-2-azaspiro[4.5]decane core | Cyclization of appropriate amino alcohols or amino ethers under acidic or basic catalysis | Spirocyclic intermediate |
| 2 | Fluorination at 4-position | Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled temperature | Introduction of fluorine atom at position 4 |
| 3 | Protection of amine with Fmoc group | Reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in presence of base (e.g., NaHCO3 or triethylamine) in organic solvents like dioxane or DMF | Formation of Fmoc-protected amine |
| 4 | Introduction or confirmation of carboxylic acid group | Hydrolysis or oxidation steps as needed, often under mild acidic or basic conditions | Final compound with carboxylic acid functionality |
Reaction Conditions and Optimization
- Temperature: Typically, reactions are conducted at 0–25 °C for fluorination to prevent side reactions and at room temperature or slightly elevated temperatures (25–40 °C) for Fmoc protection.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.
- Atmosphere: Inert atmosphere (nitrogen or argon) is often maintained during sensitive steps to avoid oxidation or moisture interference.
- Purification: Final products are purified by column chromatography or recrystallization.
Research Data and Analytical Results
Molecular and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C24H24FNO5 |
| Molecular Weight | 425.45 g/mol |
| CAS Number | 2219418-88-7 |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
| SMILES | C1COCCC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Spectroscopic Characterization
- NMR Spectroscopy: Proton and carbon NMR confirm the spirocyclic structure, fluorine substitution, and presence of the Fmoc group.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 425.45 g/mol.
- Infrared Spectroscopy: Characteristic peaks for carboxylic acid (broad O-H stretch), amide (C=O stretch), and aromatic groups.
Reaction Yields and Purity
- Typical yields for the multi-step synthesis range from 50% to 75% overall.
- Purity assessed by HPLC is generally above 95% after purification.
Comparative Analysis with Similar Compounds
| Compound | Fluorine Substitution | Spirocyclic Core | Fmoc Protection | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | Present at 4-position | Yes | Yes | 425.45 |
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | Absent | Yes | Yes | 407.5 |
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid | Absent | Yes | Yes | 407.5 |
The fluorine substitution distinguishes the target compound, potentially enhancing its biological activity and chemical stability.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in heteroatom substitution, ring size, and functional groups:
Physicochemical Properties
- Polarity : The sulfone group in the thia analog (CAS 1823835-45-5) increases polarity and stability but may reduce membrane permeability .
- Steric Effects : Spirocyclic frameworks (e.g., 6-azaspiro[4.5]decane in CAS 2386939-73-5) introduce conformational constraints, affecting binding affinity in biological systems .
Biological Activity
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a spirocyclic framework and various functional groups, suggests a diverse range of biological activities, particularly in the fields of cancer therapy and enzyme inhibition.
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C24H24FNO5 |
| Molar Mass | 425.45 g/mol |
| CAS Number | 2219418-88-7 |
The presence of the fluorenylmethoxycarbonyl (FMOC) group enhances the compound's stability and solubility, making it suitable for pharmaceutical applications .
Mechanisms of Biological Activity
Research into the biological activity of this compound indicates several potential mechanisms:
-
Anticancer Properties : Similar compounds often exhibit cytotoxicity against various cancer cell lines. The mechanisms may involve:
- Induction of apoptosis.
- Cell cycle arrest.
- Inhibition of key metabolic pathways essential for cancer cell proliferation .
- Enzyme Inhibition : The structural components, particularly the pyrimidine moiety, may allow the compound to inhibit enzymes involved in nucleic acid metabolism or other critical pathways . This inhibition can disrupt cellular functions and contribute to its anticancer effects.
- Receptor Interaction : Interaction studies suggest that this compound may bind to specific biological targets, including adenosine receptors, which are crucial in various physiological processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Cytotoxicity Studies : In vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxic effects on human cancer cell lines, suggesting that this compound may have comparable effects .
- Enzyme Activity Assays : Preliminary data indicate that this compound can inhibit specific enzymes critical for tumor growth, supporting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Methotrexate | Pteridine derivative | Antimetabolite |
| Capecitabine | Prodrug of 5-Fluorouracil | Anticancer |
| 8-Oxa-2-Azaspiro[4.5]decane | Lacks fluorine substitution; simpler structure | Varies |
This table highlights how the unique combination of structural features in this compound may confer distinct mechanisms of action or improved pharmacokinetic profiles compared to its analogs .
Q & A
Q. What are the recommended handling and storage conditions for this compound to ensure stability?
- Methodological Answer: Store in a tightly closed container in a cool (<20°C), well-ventilated area away from direct sunlight or heat sources. Avoid incompatibles such as strong acids/bases, oxidizing agents, and reducing agents, as these may induce decomposition or hazardous reactions . Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
Q. Which analytical techniques are effective for characterizing purity and structural integrity?
- Methodological Answer: Use high-resolution reversed-phase HPLC (e.g., Chromolith or Purospher® STAR columns) with UV detection for purity assessment. Confirm structural integrity via H/C NMR (in DMSO-) and high-resolution mass spectrometry (HRMS). For fluorinated analogs, F NMR is critical to verify the fluorine substituent’s position and electronic environment .
Q. What safety precautions are critical given the limited toxicity data?
- Methodological Answer: Treat the compound as a potential health hazard. Use fume hoods for handling powders or solutions. In case of exposure, immediately wash affected skin/eyes with water and seek medical advice. No specific antidotes are documented, so symptomatic treatment is recommended . Ecological disposal must follow local regulations due to unknown biodegradability and bioaccumulation potential .
Advanced Research Questions
Q. How can researchers address contradictory stability data under varying pH conditions?
- Methodological Answer: Conduct controlled stability studies across a pH range (e.g., 2–12) using buffered solutions. Monitor degradation via HPLC-MS to identify breakdown products. The compound’s spirocyclic and fluorenylmethoxycarbonyl (Fmoc) groups may confer pH-dependent lability, particularly under acidic conditions . If decomposition occurs, optimize reaction buffers (e.g., neutral pH with 10% DMSO for solubility) .
Q. What strategies improve low yields in synthesizing the spirocyclic core?
- Methodological Answer: Incorporate microwave-assisted synthesis to enhance reaction efficiency and reduce side products. For example, cyclization of precursor amines with ketones under microwave irradiation (100°C, 30 min) can achieve >80% yields for similar spiro scaffolds . Purification challenges due to the fluorine substituent’s polarity may require gradient flash chromatography (hexane/EtOAc with 0.1% TFA) .
Q. How does the fluorine substituent at position 4 influence reactivity in peptide coupling?
- Methodological Answer: The electron-withdrawing fluorine atom increases electrophilicity at the adjacent carbonyl, enhancing activation in carbodiimide-mediated couplings (e.g., EDC/HOBt). However, steric hindrance from the spirocyclic structure may reduce coupling efficiency compared to linear analogs. Compare kinetic data with non-fluorinated spiro compounds to quantify effects .
Data Contradiction and Optimization
Q. How should researchers proceed when partition coefficient (logP) data is unavailable?
- Methodological Answer: Predict logP using computational tools (e.g., ChemAxon or ACD/Labs). Validate experimentally via shake-flask method (octanol/water partitioning) with HPLC quantification. The compound’s Fmoc group and fluorine likely increase hydrophobicity, requiring adjustments in solvent systems for biological assays .
Synthesis and Reaction Design Table
Key Considerations
- Ecological Data Gaps: No ecotoxicity data are available; assume persistence and toxicity until proven otherwise. Use closed-system disposal for lab waste .
- Reactivity Conflicts: The compound is stable under inert conditions but decomposes upon heating (>200°C) or prolonged exposure to light. Pre-screen thermal stability via TGA-DSC before scaling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
